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Dezocine-d3

Cat. No.: B1159253
M. Wt: 248.38
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Deuterated Internal Standards in Bioanalytical Methodologies

In the field of bioanalysis, particularly in quantitative techniques like liquid chromatography-mass spectrometry (LC-MS), achieving accuracy and precision is paramount. google.com Deuterated internal standards are the gold standard for this purpose. lcms.cz An internal standard is a compound of a known concentration that is added to every sample, calibrator, and quality control sample before processing. drugbank.com Its signal is used to correct for variations that can occur during sample preparation, injection, and analysis. drugbank.com

A deuterated internal standard is a version of the analyte of interest that has been labeled with deuterium (B1214612) atoms. google.com The ideal internal standard has nearly identical chemical and physical properties to the analyte, meaning it behaves similarly during extraction from complex biological matrices (like plasma or urine) and during chromatographic separation. drugbank.com However, due to the incorporation of deuterium, it has a higher mass. frontiersin.org This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. americanlaboratory.com

The key advantage of using a deuterated internal standard is its ability to compensate for "matrix effects." americanlaboratory.com Matrix effects are the suppression or enhancement of the analyte's ionization in the mass spectrometer's source, caused by co-eluting compounds from the biological sample. americanlaboratory.com Because the deuterated standard co-elutes with the analyte and has the same ionization efficiency, it experiences the same matrix effects. drugbank.com By using the ratio of the analyte's signal to the internal standard's signal for quantification, these variations are normalized, leading to highly reliable and reproducible data. drugbank.comamericanlaboratory.com The use of stable isotope-labeled internal standards is widely recognized for reducing assay variability and is often expected by regulatory agencies. americanlaboratory.com

Contextualization of Dezocine-d3 within Chemical and Pharmacological Research Paradigms

To understand the role of this compound, one must first understand its non-deuterated parent compound, Dezocine (B144180). Dezocine is a synthetic opioid analgesic with a unique mixed agonist-antagonist profile at opioid receptors. chemicalbook.comresearchgate.net It is structurally distinct from many other opioids as it possesses a primary amine. chemicalbook.com Pharmacologically, it acts as a partial agonist at the μ-opioid receptor and has been shown to be an antagonist at the κ-opioid receptor. drugbank.com Additionally, it inhibits the reuptake of norepinephrine (B1679862) and serotonin, a mechanism that may contribute to its analgesic effects. wikipedia.org

Given its use in pain management, researchers frequently need to measure its concentration in biological fluids to study its pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes the drug. nih.gov This is where this compound becomes critically important.

This compound is the stable isotope-labeled analog of Dezocine, specifically designed for use as an internal standard in quantitative bioanalysis. While detailed public research on this compound itself is limited, its function is defined by its application. In a typical LC-MS/MS method developed to quantify Dezocine in plasma, for example, a known amount of this compound would be added to the samples. researchgate.net The "d3" designation indicates that three hydrogen atoms in the Dezocine molecule have been replaced with deuterium atoms, resulting in a mass increase of approximately 3 Daltons. This mass shift is sufficient for the mass spectrometer to differentiate it from the native Dezocine. americanlaboratory.com

Therefore, the research and pharmacological paradigm for this compound is not as a therapeutic agent, but as a critical analytical tool that enables the precise and accurate study of Dezocine. Its use ensures the reliability of data in preclinical and clinical research, which is fundamental for understanding the parent drug's behavior in the body. A validated LC-MS/MS method for the simultaneous quantification of dezocine, dexmedetomidine, and midazolam in rat plasma highlights the type of application where this compound would be indispensable for generating robust pharmacokinetic data. researchgate.net

Interactive Data Tables

Dezocine: Chemical and Pharmacological Properties

PropertyValueSource(s)
IUPAC Name (5R,11S,13R)-13-Amino-5-methyl-5,6,7,8,9,10,11,12-octahydro-5,11-methanobenzo lcms.czannulen-3-ol wikipedia.org
Molecular Formula C₁₆H₂₃NO wikipedia.org
Molar Mass 245.366 g·mol⁻¹ wikipedia.org
CAS Number 53648-55-8 wikipedia.org
Mechanism of Action μ-opioid receptor partial agonist, κ-opioid receptor antagonist, Serotonin-norepinephrine reuptake inhibitor (SNRI) drugbank.comwikipedia.org
Primary Use Analgesic for moderate to severe pain drugbank.comchemicalbook.com
Metabolism Hepatic wikipedia.org
Elimination Half-Life ~2.2 hours wikipedia.org

This compound: Properties and Application

PropertyValue/DescriptionSource(s)
Chemical Name This compoundInferred
Anticipated Formula C₁₆H₂₀D₃NOInferred
Primary Application Internal standard for the quantitative bioanalysis of Dezocine researchgate.net
Key Feature Chemically and chromatographically similar to Dezocine, but with a distinct mass for MS detection drugbank.comamericanlaboratory.com

Properties

Molecular Formula

C₁₆H₂₀D₃NO

Molecular Weight

248.38

Synonyms

(5R,11S,13S)-13-Amino-5,6,7,8,9,10,11,12-octahydro-5-methyl-5,11-methanobenzocyclodecen-3-ol-d3;  [5R-(5α,11α,13S*)]-13-Amino-5,6,7,8,9,10,11,12-octahydro-5-methyl-5,11-methanobenzocyclodecen-3-ol-d3;  (-)-Dezocine-d3;  Wy 16225-d3; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation for Dezocine D3

Strategies for Deuterium (B1214612) Introduction into Complex Organic Molecules

The incorporation of deuterium into intricate organic structures requires a diverse toolkit of synthetic methods. clearsynth.comnih.gov These strategies can be broadly categorized based on the timing and mechanism of deuterium introduction. Late-stage functionalization, where deuterium is introduced at the final steps of a synthesis, is often preferred as it minimizes the number of steps involving costly deuterated reagents. acs.org

Common strategies for deuterium labeling include:

Hydrogen Isotope Exchange (HIE): This is one of the most direct methods, involving the exchange of C-H bonds with C-D bonds. acs.org HIE can be catalyzed by various agents, including acids, bases, or transition metals. nih.govacs.orgrsc.org For aromatic systems like the phenolic ring in Dezocine (B144180), acid-catalyzed exchange using deuterated acids (e.g., CF₃COOD or D₂SO₄) can selectively deuterate electron-rich positions through an electrophilic aromatic substitution mechanism. nih.gov Metal-catalyzed HIE, employing catalysts based on iridium, rhodium, or palladium, offers alternative selectivity and milder conditions. acs.orgnih.gov

Reductive Deuteration: This method involves the reduction of a functional group using a deuterium source. Common examples include the reduction of ketones, aldehydes, or alkenes using reagents like sodium borodeuteride (NaBD₄), lithium aluminum deuteride (B1239839) (LiAlD₄), or deuterium gas (D₂) with a metal catalyst. researchgate.net

Dehalogenation-Deuteration: In this approach, a carbon-halogen bond is reductively cleaved and replaced with a deuterium atom, typically using D₂ gas and a palladium catalyst (e.g., Pd/C). researchgate.net

Photochemical Methods: Emerging strategies utilize visible light and photoredox catalysts to promote deuterium incorporation under mild conditions, which can be advantageous for complex and sensitive molecules. rsc.orgresearchgate.net

The choice of method depends on the target molecule's structure, the desired position of the label, and the stability of the compound to the reaction conditions.

Table 1: Comparison of Common Deuteration Strategies

Strategy Deuterium Source Typical Catalyst/Reagent Advantages Limitations
Acid-Catalyzed HIE D₂O, CF₃COOD Strong deuterated acids Simple, inexpensive reagents Harsh conditions, limited to activated positions
Metal-Catalyzed HIE D₂, Benzene-d₆, D₂O Ir, Rh, Pd, Fe complexes High efficiency, mild conditions, regioselectivity Catalyst cost and sensitivity, directing group required
Reductive Deuteration NaBD₄, LiAlD₄, D₂ Metal hydrides, Pd/C High incorporation rates, predictable Requires suitable functional group precursor
Photochemical Deuteration D₂O Photoredox catalysts Very mild conditions, late-stage functionalization Field is still developing, substrate scope can be limited

Reaction Pathways and Synthetic Route Design for Dezocine-d3 Elaboration

A logical approach would involve the late-stage deuteration of Dezocine itself. The phenolic hydroxyl group activates the aromatic ring, making the ortho positions (relative to the hydroxyl) susceptible to hydrogen-deuterium exchange under acidic conditions. Given the steric hindrance around one ortho position, it is plausible that labeling would occur at the two less-hindered positions on the aromatic ring and potentially at the hydroxyl group itself, leading to a -d3 isotopologue.

Proposed Synthetic Route:

Starting Material: Dezocine (C₁₆H₂₃NO).

Reaction: Acid-catalyzed hydrogen-deuterium exchange.

Reagents: Dezocine is dissolved in a suitable solvent and treated with a deuterated acid. Deuterated trifluoroacetic acid (CF₃COOD) is a strong candidate as it is effective for the H-D exchange of aromatic amines and amides and can serve as both the catalyst and deuterium source. nih.gov

Conditions: The reaction would likely be heated to facilitate the exchange, for instance at temperatures around 100-110°C, under an inert atmosphere to prevent side reactions.

Work-up and Purification: After the reaction, the acid is neutralized, and the product is extracted. Purification via chromatography would be employed to isolate this compound from any unreacted starting material or side products.

This method offers a direct and efficient pathway to this compound, leveraging the inherent reactivity of the molecule's phenolic moiety.

Isotopic Purity and Chemical Characterization Techniques for Deuterated Compounds

Confirming the successful synthesis, isotopic enrichment, and structural integrity of this compound is a critical final step. rsc.orgbvsalud.org A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for characterizing deuterated compounds. rsc.orgresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the primary tool for determining isotopic purity. researchgate.netnih.gov By comparing the mass spectrum of the deuterated product with the non-deuterated starting material, the degree of deuterium incorporation can be calculated. nih.gov For this compound, a successful synthesis would show a mass shift corresponding to the addition of three deuterium atoms. The molecular ion peak for Dezocine (C₁₆H₂₃NO, molar mass ~245.36 g/mol ) would shift to a new peak for this compound (C₁₆H₂₀D₃NO) at approximately M+3. nih.goviiab.me The relative intensities of the isotopic peaks (M, M+1, M+2, M+3, etc.) are used to calculate the percentage of isotopic enrichment. rsc.orgresearchgate.net

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will decrease in intensity or disappear entirely. wiley.com This confirms the position of the labels.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated, providing definitive proof of labeling. chemrxiv.orgacs.org

¹³C NMR (Carbon-13 NMR): The signals for carbon atoms bonded to deuterium will show a characteristic splitting pattern (due to C-D coupling) and may shift slightly upfield compared to the non-deuterated compound.

The combination of these techniques allows for a comprehensive characterization of the synthesized this compound, ensuring its suitability for use as an internal standard or for other research purposes. researchgate.net

Table 2: Expected Analytical Data for this compound Characterization

Technique Parameter Expected Observation for this compound Information Gained
HRMS Molecular Ion Peak Shift from M to M+3 (e.g., ~245.36 → ~248.38) Confirmation of mass increase due to 3 deuterium atoms.
Isotopic Distribution High relative abundance of the M+3 peak Calculation of isotopic purity and enrichment. nih.gov
¹H NMR Signal Integration Disappearance or significant reduction of aromatic proton signals Confirms the location of deuterium on the aromatic ring.
²H NMR Signal Presence Appearance of signals in the aromatic region Direct evidence and confirmation of the deuterated positions. chemrxiv.org
¹³C NMR Signal Splitting/Shift Splitting of aromatic carbon signals and slight upfield shift Confirms C-D bonds and provides further structural verification.

Advanced Bioanalytical Method Development and Validation Utilizing Dezocine D3

Principles of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitation

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. researchgate.neteag.com This hyphenated technique is the gold standard for quantitative bioanalysis, allowing for the precise measurement of target analytes in complex biological matrices like plasma or urine. oup.comesteckenya.com The process involves introducing a sample into an LC system, where individual components are separated over time. esteckenya.com These separated components then flow into the mass spectrometer's ion source, where they are converted into gas-phase ions. researchgate.netchemyx.com The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing exceptional specificity and sensitivity for quantification. eag.comesteckenya.com

Chromatographic Separation Mechanisms for Deuterated Analogs

The primary role of the liquid chromatography step is to separate the analyte of interest, Dezocine (B144180), and its deuterated internal standard, Dezocine-d3, from other endogenous components in the biological sample. amegroups.org This separation is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). esteckenya.comsemanticscholar.org In this mode, a nonpolar stationary phase (often a C18 column) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724), often containing additives like formic acid to improve peak shape and ionization efficiency. semanticscholar.orgresearchgate.net

Ideally, a deuterated internal standard is expected to have chemical and physical properties nearly identical to the unlabeled analyte, resulting in the same chromatographic retention time. aptochem.comresearchgate.net However, a phenomenon known as the "chromatographic isotope effect" can sometimes cause a slight difference in retention times. tandfonline.comresearchgate.net Due to the replacement of hydrogen with the heavier deuterium (B1214612) isotope, deuterated compounds like this compound may exhibit minor changes in lipophilicity, which can lead to them eluting slightly earlier than the non-deuterated analyte in reversed-phase systems. tandfonline.comchromforum.org While a minor separation can sometimes be advantageous, for the purpose of accurate quantification by isotope dilution, it is crucial that the analyte and its deuterated internal standard co-elute as closely as possible to ensure they experience the same matrix effects during ionization. aptochem.comresearchgate.net

Tandem Mass Spectrometric Detection of Dezocine and this compound (e.g., Multiple Reaction Monitoring Transitions)

Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity beyond the chromatographic separation, which is critical for accurate quantification in complex samples. pitt.edu The most common mode for quantification is Multiple Reaction Monitoring (MRM). semanticscholar.orgresearchgate.net

The MRM process involves several steps:

Precursor Ion Selection: In the first mass analyzer (a quadrupole), only ions corresponding to the specific m/z of the protonated analyte (the precursor or parent ion) are selected to pass through, while all other ions are filtered out. eag.com

Collision-Induced Dissociation (CID): The selected precursor ions are accelerated into a collision cell filled with an inert gas (like nitrogen or argon). The resulting collisions impart energy, causing the ions to break apart into smaller, characteristic fragment ions (product or daughter ions). eag.com

Product Ion Selection: In the second mass analyzer (a third quadrupole), a specific, stable, and abundant product ion is selected for detection. eag.com

This specific transition from a precursor ion to a product ion is unique to the analyte's chemical structure, drastically reducing chemical noise and improving the signal-to-noise ratio. pitt.edu For Dezocine and its deuterated internal standard, specific MRM transitions are monitored. The mass of this compound is three daltons higher than Dezocine, which allows the instrument to detect them independently.

Table 1. Example MRM Transitions for Dezocine and this compound
CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Dezocine246.20147.00 semanticscholar.org
This compound249.20150.00

Ionization Techniques and Parameters in Mass Spectrometry (e.g., Electrospray Ionization)

For the analysis of moderately polar compounds like Dezocine, Electrospray Ionization (ESI) is the most commonly employed ionization technique. researchgate.netresearchgate.net ESI is a "soft" ionization method that generates charged ions from molecules in a liquid solution with minimal fragmentation, making it ideal for preserving the molecular ion for precursor selection in MS/MS. researchgate.net

The process occurs at atmospheric pressure and involves applying a high voltage to a capillary through which the liquid eluent from the LC column flows. numberanalytics.com This creates a fine spray of charged droplets. A drying gas (typically nitrogen) aids in the evaporation of the solvent from these droplets. As the droplets shrink, the charge density on their surface increases until it reaches a critical point (the Rayleigh limit), causing the droplets to fission into smaller droplets. This process repeats until gas-phase ions of the analyte are formed, which are then guided into the high-vacuum region of the mass spectrometer. researchgate.netnumberanalytics.com ESI can be operated in positive or negative ion mode; for a basic compound like Dezocine, positive ion mode is used to detect the protonated molecule [M+H]+. semanticscholar.orgresearchgate.net Optimization of ESI parameters is crucial for achieving maximum sensitivity.

Table 2. Typical Ionization Parameters for ESI-MS/MS
ParameterTypical Setting/ValuePurpose
Ionization ModePositive ESIForms positive ions, suitable for basic compounds. researchgate.net
Capillary Voltage2.0 - 5.0 kVAffects ionization efficiency and spray stability. numberanalytics.comkit.edu
Gas Temperature200 - 550 °CAids in solvent evaporation (desolvation). kit.edubioline.org.br
Nebulizer Gas Flow10 - 1000 L/hAssists in forming a fine spray of droplets. kit.edumdpi.com
Collision GasNitrogen or ArgonUsed for fragmentation (CID) in the collision cell. bioline.org.br

Role of this compound as an Internal Standard in Quantitative Assays

In quantitative bioanalysis, an internal standard (IS) is essential for achieving accurate and precise results. nebiolab.com An IS is a compound of known concentration that is added to every sample, including calibration standards, quality controls, and unknown study samples. scioninstruments.com Its purpose is to correct for variability during the analytical process. nebiolab.com The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as this compound for the quantification of Dezocine. aptochem.combioanalysis-zone.com Quantification is based on the ratio of the analyte's peak area to the IS's peak area, which normalizes for variations. scioninstruments.com

Analytical Advantages of Deuterated Internal Standards (e.g., Matrix Effect Compensation, Improved Precision)

The use of a deuterated internal standard like this compound offers significant advantages over using a structural analog.

Compensation for Matrix Effects : The "matrix effect" is a major challenge in LC-MS/MS bioanalysis, referring to the alteration of ionization efficiency by co-eluting compounds from the biological matrix. kcasbio.com This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), causing inaccurate results. tandfonline.comkcasbio.com Because this compound has virtually identical chemical properties and a very similar retention time to Dezocine, it experiences the same degree of ion suppression or enhancement. oup.comaptochem.com By using the peak area ratio, these effects are normalized, leading to a more accurate measurement. kcasbio.com

Correction for Sample Preparation Variability : Any loss of analyte during sample preparation steps, such as liquid-liquid extraction or solid-phase extraction, will be mirrored by a proportional loss of the deuterated internal standard. aptochem.comwuxiapptec.com This ensures that the analyte/IS ratio remains constant, correcting for inconsistencies in extraction recovery.

Internal Standard Preparation and Handling in Bioanalytical Workflows

Proper preparation and handling of the this compound internal standard are critical to the integrity of the bioanalytical method. The process follows a standardized workflow:

Stock Solution Preparation : A primary stock solution of this compound is prepared by accurately weighing a small amount of the certified reference material and dissolving it in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) to a precise final concentration. acanthusresearch.com The stability and purity of this stock solution are paramount.

Working Solution Preparation : The concentrated stock solution is then serially diluted to create a "working solution" at a much lower concentration. scioninstruments.com The concentration of the working solution is chosen to be similar to the expected analyte concentrations in the middle of the calibration curve. bioanalysis-zone.com

Addition to Samples : A fixed and precise volume of the IS working solution is added to all samples (calibrators, quality controls, and unknowns) at the very beginning of the sample preparation procedure. wuxiapptec.comkcasbio.com For example, when analyzing plasma samples, the IS is added to the plasma before protein precipitation or liquid-liquid extraction. nih.govmdpi.com

Quantification : After LC-MS/MS analysis, the peak area of Dezocine is measured relative to the peak area of this compound in every sample. A calibration curve is generated by plotting the peak area ratio (Analyte/IS) against the known concentrations of the calibration standards. The concentration of Dezocine in unknown samples is then calculated from this curve using their measured peak area ratios.

This systematic approach ensures that the internal standard effectively tracks the analyte throughout the entire analytical process, from extraction to detection, providing a reliable foundation for quantitative bioanalysis.

Sample Preparation Techniques for Bioanalytical Assays

The goal of sample preparation is to isolate the target analytes from complex biological fluids like plasma or urine, eliminate interfering substances, and concentrate the analytes to a level suitable for detection. ijpsjournal.com The choice of technique depends on the physicochemical properties of the analyte, the nature of the biological matrix, and the sensitivity required for the assay. For the analysis of Dezocine using this compound as an internal standard, several techniques are employed.

Liquid-Liquid Extraction (LLE) is a sample preparation method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. ijpsjournal.comtiaft.org This technique is valued for being fast and inexpensive. tiaft.org In a typical LLE procedure for bioanalysis, this compound as the internal standard is added to the biological sample (e.g., plasma) at a known concentration before extraction. tiaft.orgeuropa.eu An appropriate organic solvent is then added, and after vigorous mixing and centrifugation, the analytes partition between the aqueous and organic layers. The layer containing the analytes is then separated for further analysis.

Research has demonstrated the use of LLE for the extraction of Dezocine from plasma. researchgate.net In pre-experimental work for one study, various organic solvents including n-hexane, ethyl acetate, and methyl tert-butyl ether were evaluated for their extraction efficiency. dovepress.com Another study successfully developed and validated a liquid chromatography-mass spectrometry (LC-MS) method for Dezocine in rabbit plasma using LLE with ethyl acetate. researchgate.net The use of this compound in such a protocol ensures that any analyte lost during the multiple steps of partitioning, separation, and solvent evaporation is accounted for, thereby enhancing the accuracy of quantification.

Table 1: Example of LLE Parameters for Dezocine Analysis

Parameter Description Source
Analyte Dezocine researchgate.net
Internal Standard Diazepam (this compound is a suitable alternative) researchgate.net
Biological Matrix Rabbit Plasma researchgate.net
Extraction Solvent Ethyl Acetate researchgate.net

| Analysis Method | LC-MS | researchgate.net |

Solid-Phase Extraction (SPE) is a highly selective and efficient sample preparation technique that uses a solid adsorbent (the stationary phase) packed in a cartridge or well plate to isolate analytes from a liquid sample (the mobile phase). ijpsjournal.comsigmaaldrich.com The process involves conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the retained analytes with a small volume of solvent. sigmaaldrich.com SPE is frequently applied to isolate drugs from biological specimens due to its ability to provide cleaner extracts compared to LLE. tiaft.orgresearchgate.net

For the analysis of opioids and related compounds, SPE is a common choice. researchgate.netnih.gov In a method designed for a panel of sedatives, robotic on-line SPE was utilized with deuterated internal standards like morphine-d3 added to the human plasma samples before extraction. researchgate.net this compound plays a crucial role as the internal standard in such a protocol. It is added to the sample prior to being loaded onto the SPE cartridge, ensuring it is subjected to the exact same process as the target analyte, Dezocine. This co-processing corrects for any variability or analyte loss during the multi-step SPE procedure. sigmaaldrich.com The selection of the SPE sorbent is critical and is based on the chemical properties of Dezocine; a hydrophilic-lipophilic balanced (HLB) copolymer is often suitable for a broad range of compounds. sigmaaldrich.com

Table 2: Generalized SPE Protocol for Opioids in a Biological Matrix

Step Procedure Purpose Source
Sample Pre-treatment Addition of this compound (IS) and buffer to adjust pH. To ensure the analyte and IS are in the correct chemical form for retention and to mimic their properties. tiaft.orgnih.gov
Conditioning The sorbent is washed with methanol and then water/buffer. To activate the sorbent and ensure reproducible retention. sigmaaldrich.com
Loading The pre-treated sample is passed through the SPE cartridge. To adsorb the analyte and IS onto the sorbent. sigmaaldrich.com
Washing The cartridge is washed with a weak solvent. To remove matrix interferences without eluting the analytes. sigmaaldrich.comresearchgate.net

| Elution | The analytes and IS are eluted with a strong organic solvent. | To recover the purified and concentrated analytes. | sigmaaldrich.com |

Simplified sample processing techniques are desirable for high-throughput environments as they reduce analysis time and complexity. sciex.com Protein precipitation (PP) is a widely used method in this category for clearing plasma or serum samples. ijpsjournal.comdovepress.com The technique involves adding a water-miscible organic solvent, such as acetonitrile, to the biological sample. dovepress.comsciex.comdovepress.com This causes proteins to denature and precipitate out of the solution.

In the bioanalysis of Dezocine, protein precipitation has been proven to be a simple, rapid, and reliable method. dovepress.comdovepress.com For this procedure, a working solution of this compound (as the internal standard) is added to the plasma sample, followed by the addition of acetonitrile. dovepress.com The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins. dovepress.com The resulting supernatant, which contains Dezocine and this compound, is then directly injected into the UPLC-MS/MS system for analysis. dovepress.comresearchgate.net This approach is significantly faster than LLE or SPE and has been successfully applied to pharmacokinetic studies of Dezocine. nih.govresearchgate.net

Table 3: Typical Protein Precipitation Protocol for Dezocine Analysis

Step Procedure Source
Sample Aliquoting 50 µL of plasma is transferred to a microcentrifuge tube. dovepress.com
Internal Standard Addition 10 µL of an IS working solution (containing this compound) is added. dovepress.com
Protein Precipitation 200 µL of acetonitrile is added to the plasma/IS mixture. dovepress.com
Mixing The sample is vortexed for approximately 1 minute. dovepress.com
Centrifugation The sample is centrifuged at ~15,000 x g for 15 minutes. dovepress.com

| Sample Injection | 2 µL of the resulting supernatant is injected into the UPLC-MS/MS system. | dovepress.com |

Application of Dezocine D3 in Preclinical Pharmacokinetic Research Models

Elucidation of Dezocine (B144180) Pharmacokinetics in Animal Models (e.g., Rat Plasma Analysis)

The use of stable isotope-labeled internal standards like Dezocine-d3 is a cornerstone of modern bioanalytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). In animal models such as rats, this compound is added to biological samples to correct for variability during sample preparation and analysis, thereby enabling precise quantification of the parent drug, dezocine. researchgate.net

To assess absorption dynamics, researchers administer dezocine to animal models and collect blood samples at various time points. In studies with rats and rhesus monkeys, dezocine has been shown to be rapidly and extensively absorbed after administration. nih.gov Concentrations of the drug can be detected in plasma as early as 15 minutes post-administration in both species. nih.gov Peak plasma levels in monkeys are typically reached between 0.5 and 2 hours. nih.gov The use of this compound as an internal standard during the LC-MS/MS analysis of these plasma samples is crucial for accurately plotting the concentration-time curve and calculating key pharmacokinetic parameters.

Table 1: Representative Pharmacokinetic Parameters of Dezocine in Animal Models This table presents typical data obtained from studies utilizing deuterated internal standards like this compound for quantification.

Parameter Value Species Source
Peak Plasma Time (Tmax) 0.5 - 2 hours (IM) Monkey nih.govpainphysicianjournal.com
Elimination Half-Life (t½) ~2.2 hours (IM) General painphysicianjournal.comdrugbank.com
Bioavailability 97% (IM) General painphysicianjournal.com

Understanding how a drug distributes into various tissues is fundamental to preclinical research. Following administration in rats and monkeys, studies have shown that dezocine exhibits extensive tissue uptake. nih.gov To quantify this, tissue samples (e.g., brain, liver, kidney, lung) are collected, homogenized, and analyzed. mdpi.com this compound is added during the sample preparation process to ensure accurate measurement of dezocine concentrations within these different tissues. Research has indicated that concentrations of dezocine in the brain can be substantially higher than those found in plasma, highlighting its ability to cross the blood-brain barrier. nih.gov Tissue exposure has been observed in major organs, including the kidneys, liver, and lungs. nih.govdovepress.com

Dezocine undergoes metabolism primarily in the liver. nih.govpainphysicianjournal.comdrugbank.com The main metabolic pathway in both rats and monkeys is glucuronidation, forming dezocine glucuronide. nih.gov In female rats, sulfate (B86663) formation has also been identified as a metabolic route. nih.gov Additionally, minor metabolites produced by N-oxidation have been noted. nih.gov In these metabolic studies, this compound is essential. It allows analysts to differentiate the unchanged parent drug from its various metabolites during chromatographic separation and mass spectrometric detection, leading to accurate quantification of each molecular species. This helps in building a comprehensive metabolic profile of the drug in preclinical species.

Table 2: Primary Metabolic Pathways of Dezocine in Preclinical Models Data derived from studies where a stable isotope-labeled standard such as this compound would be used for accurate differentiation and quantification.

Metabolic Process Primary Organ Resulting Metabolite Species Source
Glucuronidation Liver Dezocine Glucuronide Rat, Monkey nih.govdrugbank.com
Sulfate Formation Liver Dezocine Sulfate Rat (female) nih.gov
N-Oxidation Liver Imine Metabolites Rat, Monkey nih.gov

Investigating how a drug and its metabolites are eliminated from the body is a critical component of pharmacokinetic profiling. For dezocine, studies involving the collection of urine and feces from animal models are performed. mdpi.com Analysis of these excreta reveals the primary routes of elimination. In both rats and monkeys, the principal route for the excretion of dezocine and its metabolites is through renal elimination (urine). nih.gov Although biliary secretion was found to be extensive in monkeys, the ultimate excretion was still primarily renal. nih.gov The use of this compound in the analytical workflow for these samples is vital for accurately quantifying the amount of parent drug and metabolites excreted over time, thus defining the drug's clearance mechanisms.

In Vitro Drug Metabolism Studies Aided by this compound

Beyond whole-animal models, this compound is also instrumental in in vitro assays designed to predict a drug's metabolic fate. These assays provide a controlled environment to study specific metabolic processes.

Hepatic microsomal stability assays are a standard in vitro method to determine a compound's susceptibility to metabolism by phase I enzymes, such as cytochrome P450s (CYPs), which are abundant in liver microsomes. evotec.comdomainex.co.uk In this assay, dezocine is incubated with liver microsomes from preclinical species (e.g., rat, monkey) or humans in the presence of necessary cofactors like NADPH. evotec.comgoogleapis.com Samples are taken at different time points, and the reaction is stopped. evotec.com To accurately measure the rate at which dezocine is depleted, this compound is added as an internal standard before LC-MS/MS analysis. evotec.com The rate of disappearance of the parent compound is used to calculate its in vitro intrinsic clearance (CLint), a key parameter for predicting in vivo hepatic clearance. domainex.co.ukresearchgate.net

Research on this compound in Preclinical Applications Remains Undocumented in Publicly Accessible Scientific Literature

Despite a thorough search of publicly available scientific databases and literature, no specific research articles, data, or detailed findings could be retrieved for the deuterated chemical compound "this compound." Consequently, an article detailing its application in preclinical pharmacokinetic research, enzyme kinetics, and transporter interaction studies, as per the requested outline, cannot be generated at this time.

The search for information on this compound, a deuterium-labeled version of the opioid analgesic Dezocine, did not yield any studies outlining its use in experimental models. Standard applications for such deuterated compounds in pharmaceutical research often include their use as internal standards in analytical assays for quantifying the non-labeled drug in biological samples. This is a common practice in pharmacokinetic studies to ensure accuracy and precision of the measurements.

Furthermore, no literature was found describing enzyme kinetic studies, including inhibition assays with Cytochrome P450 enzymes, or investigations into the interaction of this compound with cellular transporters. Such studies are crucial for understanding the metabolic pathways and potential drug-drug interactions of a compound.

While the parent compound, Dezocine, has been the subject of various pharmacological studies, the specific deuterated analogue, this compound, does not appear in the available research record. Therefore, any detailed discussion on its role in the specified areas of preclinical research would be speculative and not based on scientific evidence.

It is possible that research involving this compound has been conducted in private or proprietary settings and has not been published in the public domain. However, based on the accessible information, there is no scientific basis upon which to construct the requested article.

Investigation of Deuterium Isotope Effects in Dezocine Research

Primary and Secondary Kinetic Isotope Effects on Enzyme-Mediated Reactions

The metabolism of many pharmaceutical compounds, including opioids, is heavily mediated by the cytochrome P450 (CYP) family of enzymes. bioscientia.de A common metabolic pathway for these drugs is the oxidation of a carbon-hydrogen (C-H) bond. google.com The substitution of hydrogen with deuterium (B1214612) creates a carbon-deuterium (C-D) bond, which is significantly stronger and has a lower vibrational energy than a C-H bond. google.comjuniperpublishers.com Consequently, more energy is required to break a C-D bond, which can slow down the rate of a chemical reaction if this bond cleavage is the rate-determining step. google.comresearchgate.net This phenomenon is known as the primary kinetic isotope effect.

When deuterium is placed at a site of metabolic oxidation in a drug molecule, the KIE can lead to a decreased rate of metabolism. researchgate.net This often results in a longer biological half-life and increased systemic exposure of the parent drug. bioscientia.dejuniperpublishers.comresearchgate.net For instance, studies on other deuterated drug candidates have demonstrated this principle effectively. The N-demethylation of enzalutamide (B1683756) was significantly slowed by deuterating the N-methyl group, leading to a nearly 50% reduction in in-vitro clearance in rat liver microsomes and a 102% increase in drug exposure (AUC) in vivo. nih.gov Similarly, deuterated analogues of tramadol (B15222) showed increased stability in human liver microsomes and hepatocytes compared to the non-deuterated parent compound. researchgate.net

Table 1: Comparison of In Vitro Metabolic Stability for Tramadol and its Deuterated Analogues (Illustrative Example)
CompoundMetabolic Stability Rank (Human Hepatocytes)Metabolic Stability Rank (Human Liver Microsomes)
Tramadol6 (Least Stable)6 (Least Stable)
D3-Tramadol44
D6-Tramadol23
D9-Tramadol1 (Most Stable)1 (Most Stable)
Data adapted from research on tramadol analogues, demonstrating that increasing deuteration correlates with increased metabolic stability. researchgate.net

Impact of Deuteration on Receptor Binding Kinetics (if applicable to Dezocine-d3 directly)

While the primary motivation for deuteration in drug development is typically to alter metabolism, there is a potential for it to influence how a drug binds to its biological target, such as a receptor. epo.org Changes in physical properties, such as hydrophobicity or the acid dissociation constant (pKa) of a nearby functional group, can occur upon deuteration and could theoretically alter receptor binding affinity or selectivity. epo.org

However, in practice, the substitution of hydrogen with deuterium is a subtle structural modification that often does not significantly affect the pharmacodynamic properties of a molecule, including its protein-binding interactions. researchgate.net The fundamental shape and electronic profile of the drug, which govern receptor recognition and binding, generally remain unchanged. The primary benefit sought is the modification of metabolic fate rather than target affinity. researchgate.net

Specific research data directly comparing the receptor binding kinetics of Dezocine (B144180) and this compound is not available in the public domain. Based on the established principles of deuteration chemistry, it is generally expected that this compound would retain a receptor binding profile very similar to that of non-deuterated Dezocine. Any significant differences would be unexpected and would warrant further investigation into the specific role of the deuterated C-H bonds in the receptor-ligand interaction.

Chromatographic Behavior Variations Between Dezocine and this compound

In analytical chemistry, particularly in quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), deuterated compounds serve a crucial role as internal standards. nih.govoup.com This is because a deuterated analogue of an analyte, such as this compound, is chemically and physically very similar to the non-deuterated form (the analyte).

During chromatographic separation (e.g., on an HPLC column), the deuterated and non-deuterated versions of a compound typically exhibit nearly identical retention times and are often observed to co-elute. mdpi.com This chromatographic similarity is advantageous because the internal standard experiences the same conditions throughout the analytical process—from sample preparation to injection and ionization—as the analyte, allowing for accurate correction of any procedural variations or matrix effects. nih.gov

While they may elute together from the chromatography column, the mass spectrometer can easily differentiate between Dezocine and this compound due to their mass difference. The three deuterium atoms in this compound increase its mass-to-charge ratio (m/z) by three units compared to Dezocine, allowing for their independent detection and quantification. nih.gov Although baseline chromatographic separation can sometimes be achieved through extensive method optimization, it is generally not the case, nor is it necessary when using mass spectrometric detection. uantwerpen.be

Table 2: Expected Chromatographic and Mass Spectrometric Properties
PropertyDezocineThis compoundRationale for Difference/Similarity
Retention Time (LC)Expected to be nearly identicalExpected to be nearly identicalMinimal difference in polarity and interaction with the stationary phase; they typically co-elute. mdpi.com
Mass-to-Charge Ratio (m/z)[M+H]⁺[M+3+H]⁺This compound is 3 mass units heavier due to the three deuterium atoms, allowing for differentiation by the mass spectrometer.

Advanced Research Applications and Methodological Innovations Utilizing Dezocine D3

Development of Multi-Analyte Quantification Methods Including Dezocine (B144180) and Deuterated Analogs

The use of deuterated analogs like Dezocine-d3 is pivotal in the development of robust, high-throughput, and sensitive multi-analyte quantification methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). lcms.czcerilliant.com In complex biological matrices such as plasma, serum, or urine, endogenous components can interfere with the analysis, causing ion suppression or enhancement, collectively known as matrix effects. nih.govspectroscopyonline.comnih.gov These effects can significantly compromise the accuracy of quantitative results. lcms.cz

This compound is an ideal internal standard (IS) because it co-elutes with the unlabeled analyte (dezocine) and exhibits nearly identical extraction recovery and ionization efficiency. cerilliant.com By adding a known concentration of this compound to a sample, any signal variation caused by matrix effects or sample processing inconsistencies will affect both the analyte and the internal standard proportionally. nih.govclearsynth.com The final quantification is based on the ratio of the analyte's response to the IS's response, which effectively cancels out these variations and corrects for potential inaccuracies. nih.govclearsynth.com

This approach has enabled the creation of methods capable of simultaneously quantifying a wide array of compounds in a single analytical run. lcms.czresearchgate.net For instance, methods have been developed to measure multiple opioids, sedatives, and their metabolites in various biological samples. nih.govnih.govresearchgate.net Such methods are crucial in clinical and forensic toxicology, as well as in pharmacokinetic studies where multiple drugs may be co-administered. nih.govnih.gov A typical LC-MS/MS method involves sample extraction, chromatographic separation on a C18 or similar column, and detection using multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. researchgate.netnih.gov The use of deuterated standards like this compound ensures that these multi-analyte panels are not only comprehensive but also highly accurate and reliable. lcms.cznih.gov

Representative Parameters for a Multi-Analyte LC-MS/MS Method Using a Deuterated Internal Standard
ParameterDescription
Analytical TechniqueLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov
Biological MatrixPlasma, Serum, Urine nih.govspectroscopyonline.comnih.gov
Sample PreparationProtein precipitation or Solid-Phase Extraction (SPE) nih.govspectroscopyonline.com
Internal StandardAnalyte-specific deuterated analog (e.g., this compound for Dezocine) cerilliant.comnih.gov
Chromatographic ColumnReversed-phase (e.g., C18, PFP) nih.govnih.gov
Mobile PhaseGradient elution with acetonitrile (B52724) and water, often containing 0.1% formic acid nih.govnih.gov
Detection ModeMultiple Reaction Monitoring (MRM) in positive ionization mode nih.govresearchgate.net
Typical LLOQ0.1 - 5.0 ng/mL, depending on the analyte and matrix nih.govmdpi.com

Role in Quantitative Systems Pharmacology (QSP) Modeling

Quantitative Systems Pharmacology (QSP) is a modeling discipline that integrates mechanistic biological knowledge with quantitative drug data to predict the effects of therapeutics on physiological systems. universiteitleiden.nlascpt.org These mathematical models simulate the complex interactions between a drug and biological pathways, helping to understand drug mechanisms, predict efficacy, and optimize clinical trial designs. universiteitleiden.nlnih.gov

The predictive power of any QSP model is fundamentally dependent on the quality and accuracy of the data used for its development and validation. frontiersin.org This is where the role of this compound becomes critical, albeit indirectly. To accurately model the pharmacokinetics (PK) and pharmacodynamics (PD) of dezocine, researchers require precise measurements of its concentration in biological systems over time.

Applications in Mechanistic Toxicology Studies (e.g., understanding metabolic activation in vitro)

Mechanistic toxicology aims to understand how chemical substances exert toxic effects at a molecular and cellular level. wikipedia.org A key component of this is studying metabolic activation, a process where a parent compound is metabolized into a more reactive species that can cause cellular damage. In vitro systems, such as cultured human cells or liver microsomes, are frequently used for these investigations. wikipedia.org

This compound is a valuable tool in such in vitro studies designed to elucidate the metabolic pathways of dezocine. Research indicates that dezocine undergoes metabolism involving both CYP450-mediated oxidation and glucuronidation. mdpi.com To study these pathways, a typical experiment might involve incubating liver cells or microsomes with both dezocine and a known amount of this compound.

By using LC-MS/MS, researchers can then track the disappearance of the parent compounds and the appearance of their respective metabolites. The deuterium (B1214612) atoms in this compound create a specific mass shift, allowing for the clear differentiation between metabolites derived from dezocine and those from this compound. This stable isotope tracing technique enables:

Unambiguous Metabolite Identification: The unique mass signature of deuterated metabolites confirms their origin and helps in their structural elucidation.

Accurate Quantification of Metabolic Rates: this compound serves as an internal standard to accurately quantify the formation rate of various metabolites, providing insight into the kinetics of different metabolic pathways.

Pathway Elucidation: By comparing the metabolic profiles of the labeled and unlabeled compounds, researchers can gain a clearer understanding of the primary routes of metabolism and identify any potential isotope effects on reaction rates.

This detailed understanding of metabolic activation is crucial for predicting potential drug-drug interactions and for assessing the risk of metabolite-driven toxicity. The precision offered by using this compound in these in vitro assays provides critical data for building a comprehensive toxicological profile of the parent compound, dezocine.

Future Research Directions and Emerging Paradigms for Dezocine D3

Expansion of Analytical Methodologies for Novel Biological Matrices in Research

The quantification of drugs and their metabolites in various biological matrices is fundamental to understanding their pharmacokinetic and pharmacodynamic profiles. While blood and urine are conventional matrices, there is a growing interest in less invasive or more informative sample types. Future research will likely focus on developing and validating analytical methods for the detection of Dezocine-d3 in novel biological matrices.

The use of deuterated internal standards like this compound is crucial for ensuring the accuracy and precision of these analytical methods, particularly in complex biological samples. wisdomlib.orgclearsynth.com These standards help to correct for variations during sample preparation and analysis. scioninstruments.com The development of sensitive techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) will be instrumental in this expansion. mdpi.comjapsonline.com

Research into alternative matrices such as saliva, hair, and dried blood spots (DBS) offers several advantages. Saliva collection is non-invasive and can provide real-time concentration data. Hair analysis can offer a longer detection window, providing insights into chronic exposure. DBS simplifies sample collection, storage, and transport, which is particularly beneficial in resource-limited settings. The validation of methods for these matrices using this compound as an internal standard will be a key area of future investigation.

Biological MatrixPotential AdvantagesAnalytical Considerations
SalivaNon-invasive, real-time monitoringLow analyte concentrations, potential for drug sequestration
HairLong detection window, chronic exposure assessmentIncorporation rate variability, external contamination
Dried Blood SpotsMinimal sample volume, ease of collection and storageHematocrit effects, sample homogeneity

Integration with High-Throughput Screening in Drug Discovery Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. dndi.org The integration of this compound into HTS workflows, particularly those involving mass spectrometry-based detection, presents a significant opportunity to enhance the efficiency and reliability of the screening process.

In HTS, deuterated compounds like this compound can serve as ideal internal standards. aptochem.com Their use can help to minimize the impact of matrix effects and ionization variability, leading to more robust and reproducible results. aptochem.comtexilajournal.com This is especially critical in the early stages of drug discovery, where the goal is to identify promising lead compounds from vast chemical libraries. researcher.life

Future research may involve the development of HTS assays that utilize this compound to study the interactions of new chemical entities with opioid receptors or other relevant biological targets. plos.org For instance, competitive binding assays could be designed where this compound is used to quantify the displacement of a labeled ligand by test compounds. The ability of HTS to test millions of molecules can be leveraged to discover novel analgesics with improved properties. dndi.org

Exploration of Isotopic Labeling for Advanced Structural Elucidation of Metabolites

Understanding the metabolic fate of a drug is a critical aspect of its development. Isotopic labeling with stable isotopes like deuterium (B1214612) is a powerful technique for the identification and structural elucidation of metabolites. nih.gov The use of this compound in metabolic studies can provide valuable insights into the biotransformation of dezocine (B144180).

When a deuterated drug is administered, its metabolites will retain the deuterium label, creating a characteristic isotopic pattern in mass spectra. This "isotopic signature" allows for the easy differentiation of drug-related material from endogenous compounds in a complex biological matrix. This approach has been successfully used for other opioids, such as fentanyl analogs. diva-portal.org

Future research will likely employ high-resolution mass spectrometry techniques, such as quadrupole time-of-flight (QTOF) mass spectrometry, in conjunction with this compound to identify novel metabolites of dezocine. nih.govmdpi.com By comparing the fragmentation patterns of the deuterated and non-deuterated metabolites, researchers can pinpoint the sites of metabolic modification with greater confidence. This information is crucial for understanding the drug's metabolic pathways and identifying any potentially active or toxic metabolites.

Computational Chemistry Approaches for Predicting Deuteration Impact on Pharmacological Parameters

Computational chemistry and molecular modeling have become indispensable tools in drug discovery and development. frontiersin.orgnih.gov These approaches can be used to predict the impact of structural modifications, including deuteration, on the pharmacological properties of a drug.

The "kinetic isotope effect" is a well-established principle where the replacement of a hydrogen atom with a deuterium atom can slow down the rate of a chemical reaction, including metabolic processes. frontiersin.org This can lead to altered pharmacokinetic profiles, such as a longer half-life and reduced clearance. nih.govnih.govbioscientia.de For example, studies with deuterated methadone have shown significant changes in its pharmacokinetic properties. nih.govnih.gov

Q & A

Q. How can researchers balance sensitivity and specificity when developing multiplex assays involving this compound and other isotopes?

  • Answer : Use orthogonal separation techniques (e.g., 2D-LC) coupled with high-resolution MS. Conduct collision energy optimization to minimize cross-talk between MRM transitions. Include blank matrix samples to confirm absence of carryover .

Tables for Key Parameters

Parameter Recommended Method Validation Criteria Reference
Isotopic PurityHRMS or NMR≥98% deuterium incorporation
Limit of Quantification (LOQ)IDMS with matrix-matched calibrationSignal-to-noise ratio ≥10, CV <15%
Stability in PlasmaAccelerated degradation studiesDegradation <5% over 24h at 4°C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.